3-(3,4-dichlorobenzyl)-1,7-dimethyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
3-(3,4-dichlorobenzyl)-1,7-dimethyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorobenzyl)-1,7-dimethyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrimido[2,1-f]purine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 3,4-dichlorobenzyl group: This step often involves a Friedel-Crafts alkylation reaction using 3,4-dichlorobenzyl chloride as the alkylating agent.
Addition of the 4-methylphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichlorobenzyl)-1,7-dimethyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace certain groups with others.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as azides or halides.
Scientific Research Applications
3-(3,4-dichlorobenzyl)-1,7-dimethyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorobenzyl)-1,7-dimethyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, thereby modulating the activity of these targets. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dichlorobenzyl)-1,7-dimethylxanthine: Similar in structure but lacks the pyrimido[2,1-f]purine core.
9-(4-methylphenyl)-1,7-dimethylxanthine: Similar but with different substituents on the aromatic rings.
Uniqueness
The uniqueness of 3-(3,4-dichlorobenzyl)-1,7-dimethyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione lies in its specific combination of substituents and the pyrimido[2,1-f]purine core, which confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C24H23Cl2N5O2 |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H23Cl2N5O2/c1-14-4-7-17(8-5-14)29-11-15(2)12-30-20-21(27-23(29)30)28(3)24(33)31(22(20)32)13-16-6-9-18(25)19(26)10-16/h4-10,15H,11-13H2,1-3H3 |
InChI Key |
TYFHDWKYGMCJQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC(=C(C=C4)Cl)Cl)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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